Orotidine 5'-monophosphate sodium salt can be sourced from various biological systems, including human tissues and microorganisms such as Escherichia coli. It is classified as a pyrimidine ribonucleotide and is part of the broader category of nucleotides, which are the building blocks of nucleic acids. The compound has a CAS number of 68244-58-6 and a molecular formula of C10H10N2Na3O11P, with a molecular weight of approximately 434.14 g/mol .
The synthesis of orotidine 5'-monophosphate sodium salt involves several key steps:
The molecular structure of orotidine 5'-monophosphate sodium salt consists of a pyrimidine ring attached to a ribose sugar and a phosphate group. The structural formula can be represented as follows:
The compound features:
Orotidine 5'-monophosphate participates in several biochemical reactions:
The mechanism by which orotidine 5'-monophosphate functions primarily revolves around its role in nucleotide metabolism:
Orotidine 5'-monophosphate sodium salt exhibits several notable physical and chemical properties:
Orotidine 5'-monophosphate sodium salt has several applications in scientific research:
Orotidine 5′-monophosphate (OMP) sodium salt is a pivotal pyrimidine ribonucleotide intermediate exclusively synthesized through the de novo pathway. It is formed via the condensation of orotic acid (OA) and 5-phosphoribosyl-1-pyrophosphate (PRPP), catalyzed by orotate phosphoribosyltransferase (OPRT). This reaction exhibits stringent substrate specificity:
Enzyme kinetics reveal species-dependent variations. For human OPRT, the Km for orotate is 2.0 ± 0.2 μM (kcat = 0.74 s⁻¹), while bacterial enzymes (e.g., Myxococcus xanthus) exhibit higher Km values, indicating tighter binding in eukaryotes [1] [6].
Table 1: Substrate Specificity Parameters of OPRT
Organism | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/K*m) |
---|---|---|---|---|
Human | Orotate | 2.0 ± 0.2 | 0.74 | 0.37 |
E. coli | Orotate | 8.5 ± 1.1 | 1.2 | 0.14 |
M. xanthus | PRPP | 15.3 | Not reported | Not reported |
OMP is decarboxylated to uridine 5′-monophosphate (UMP) by orotidine-5′-monophosphate decarboxylase (ODCase/OMPDC). This reaction is remarkable for its catalytic proficiency (rate enhancement of 10¹⁷-fold) and cofactor independence [3] [5]. Key mechanistic insights include:
Table 2: Key Catalytic Residues in Human ODCase
Residue | Role | Effect of Mutation |
---|---|---|
Lys93 | Nucleophile; forms covalent adduct | >10⁵-fold kcat reduction |
Asp96 | Stabilizes protonated Lys93 | Loss of catalytic activity |
Lys98 | Electrostatic stabilization of transition state | 10³-fold kcat reduction |
Prokaryotic Regulation:In bacteria (e.g., Myxococcus xanthus), the uraA gene encoding ODCase is part of an operon with upstream open reading frames. An intercistronic terminator with a 21-nt pyrimidine-rich sequence regulates transcription via Rho-independent termination, linking pyrimidine availability to gene expression [6]. Feedback inhibition occurs at earlier pathway steps (e.g., aspartate transcarbamoylase), but ODCase itself lacks allosteric control [9].
Eukaryotic Regulation:Human UMP synthase (HsUMPS) is a bifunctional enzyme (OPRT + ODCase domains) that forms dynamic oligomers:
Table 3: Regulatory Mechanisms of OMP Metabolism
System | Regulatory Mechanism | Functional Outcome |
---|---|---|
Prokaryotes | Operon-based transcriptional control | Couples gene expression to nutrient status |
Feedback inhibition of early enzymes | Prevents pathway overactivation | |
Eukaryotes | Phase separation of UMPS | Stores metabolic potential in condensates |
Substrate-driven oligomerization | OMP promotes active dimers |
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